molecular formula C11H24NO3P B12534121 Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester CAS No. 653593-84-1

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester

Cat. No.: B12534121
CAS No.: 653593-84-1
M. Wt: 249.29 g/mol
InChI Key: GGBYVIPLEGCQJC-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester is a chemical compound with a unique structure that includes a phosphonic acid group, an amino group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable cyclohexylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Diethyl phosphite and 1-amino-3-methylcyclohexylamine.

    Reaction Conditions: The reaction is typically carried out in an alcohol solvent at elevated temperatures.

    Product Isolation: The product is isolated by removing the solvent and purifying the compound through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted cyclohexyl compounds.

Scientific Research Applications

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it a potent inhibitor of metalloproteases. Additionally, the amino group can interact with various biological targets, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, (1-amino-3-methylcyclohexyl)-: This compound lacks the diethyl ester group but shares similar chemical properties.

    Cyclohexylphosphonic acid: A simpler analog with a cyclohexyl ring and a phosphonic acid group.

    Aminomethylphosphonic acid: Contains an amino group and a phosphonic acid group but lacks the cyclohexyl ring.

Uniqueness

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester is unique due to the presence of both the cyclohexyl ring and the diethyl ester group. This combination imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

653593-84-1

Molecular Formula

C11H24NO3P

Molecular Weight

249.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C11H24NO3P/c1-4-14-16(13,15-5-2)11(12)8-6-7-10(3)9-11/h10H,4-9,12H2,1-3H3

InChI Key

GGBYVIPLEGCQJC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CCCC(C1)C)N)OCC

Origin of Product

United States

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